3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 3-methyl substitution and an ethyl chain linked to a 4-phenyl-piperazine moiety. The presence of the piperazine ring and the phenyl group contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core and piperazine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar benzamide core and piperazine ring.
Uniqueness
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective acetylcholinesterase inhibitor with mixed-type inhibition sets it apart from other similar compounds .
Properties
CAS No. |
185299-21-2 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H25N3O/c1-17-6-5-7-18(16-17)20(24)21-10-11-22-12-14-23(15-13-22)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,21,24) |
InChI Key |
BVNVSFIWPXOPDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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